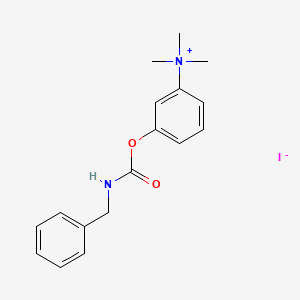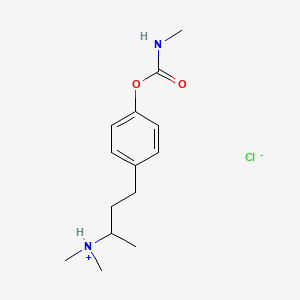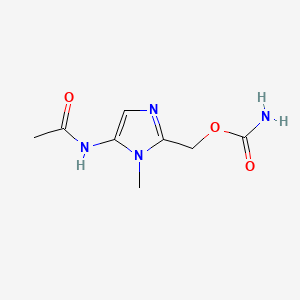![molecular formula C6H2I2S2 B15348329 2,5-Diiodothieno[3,2-b]thiophene CAS No. 937187-29-6](/img/structure/B15348329.png)
2,5-Diiodothieno[3,2-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diiodothieno[3,2-b]thiophene is a heterocyclic aromatic organic compound characterized by the presence of two iodine atoms attached to a thiophene ring fused with another thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodothieno[3,2-b]thiophene typically involves the iodination of thiophene derivatives. One common method is the iodination of 2,5-dibromothieno[3,2-b]thiophene using iodine in the presence of a suitable catalyst, such as copper(I) iodide, under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps, such as recrystallization or column chromatography, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diiodothieno[3,2-b]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diiodothieno[3,2-b]thiophene oxide.
Reduction: Reduction reactions can lead to the formation of diiodothieno[3,2-b]thiophene derivatives with reduced iodine content.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Diiodothieno[3,2-b]thiophene oxide.
Reduction Products: Diiodothieno[3,2-b]thiophene derivatives with reduced iodine content.
Substitution Products: Substituted diiodothieno[3,2-b]thiophene derivatives with different functional groups.
Scientific Research Applications
2,5-Diiodothieno[3,2-b]thiophene has found applications in various scientific fields:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism by which 2,5-Diiodothieno[3,2-b]thiophene exerts its effects depends on its specific application. For example, in organic electronics, the compound's high electron density and planar structure contribute to its ability to facilitate charge transport. In biological applications, the iodine atoms may play a role in interacting with biological targets, leading to potential therapeutic effects.
Molecular Targets and Pathways:
Organic Electronics: Charge transport pathways in OFETs and OPVs.
Biological Applications: Potential interaction with microbial cell walls or cancer cell targets.
Comparison with Similar Compounds
Dithieno[3,2-b:2',3']dithiophene (DTT)
2,5-Dibromothieno[3,2-b]thiophene
2,5-Dichlorothieno[3,2-b]thiophene
Properties
IUPAC Name |
2,5-diiodothieno[3,2-b]thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2I2S2/c7-5-1-3-4(10-5)2-6(8)9-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVZUZZFMFYLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1SC(=C2)I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2I2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704686 |
Source


|
| Record name | 2,5-Diiodothieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937187-29-6 |
Source


|
| Record name | 2,5-Diiodothieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
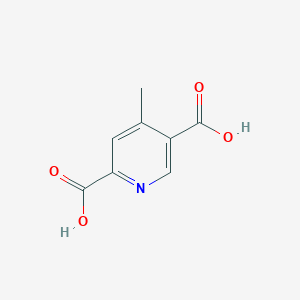
![methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B15348251.png)
![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)
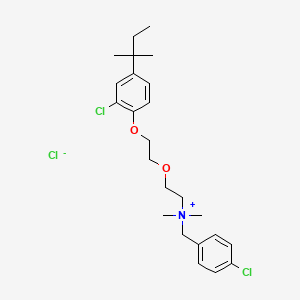
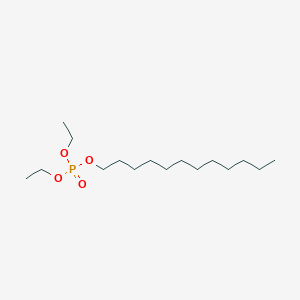
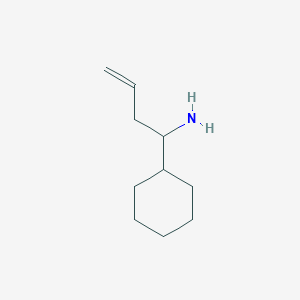
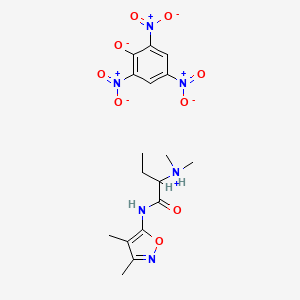

![N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline](/img/structure/B15348290.png)
